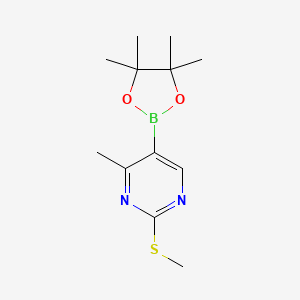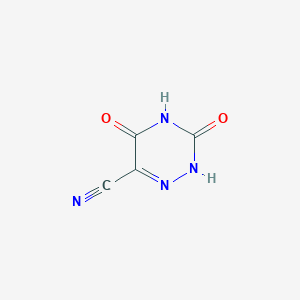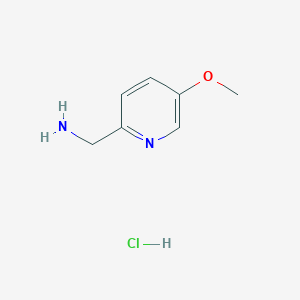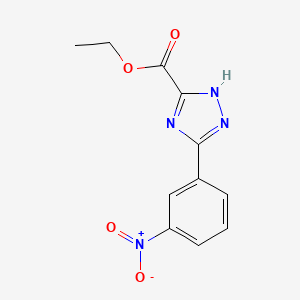![molecular formula C8H9N3 B13672912 Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
Imidazo[1,5-a]pyridin-5-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,5-a]pyridin-5-ylmethanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridin-5-ylmethanamine can be achieved through various methods. One common approach involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate . Another method includes the use of pyridin-2-ylmethanamine and aldehydes in the presence of iodine and tert-butyl hydroperoxide (TBHP) to form imidazo[1,5-a]pyridines .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-free conditions and readily available starting materials makes these methods suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,5-a]pyridin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular iodine.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Molecular iodine and sodium acetate are commonly used for oxidative cyclization.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of imidazo[1,5-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
Imidazo[1,5-a]pyridin-5-ylmethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of imidazo[1,5-a]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Imidazo[1,5-a]pyridin-5-ylmethanamine can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine: Shares the same core structure but lacks the methanamine group.
Imidazo[1,5-a]pyrimidine: Similar core structure with different substituents, leading to distinct chemical properties and applications.
Imidazo[1,5-a]pyridin-3-ylidenes: These compounds have strong π-accepting character and are used as ligands in organometallic chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
imidazo[1,5-a]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H,4,9H2 |
Clave InChI |
CRAQSFZIZVMJIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=CN2C(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13672843.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-5-carboxylic Acid](/img/structure/B13672844.png)


![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)
![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)

![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)



![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)
